N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine
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Overview
Description
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both aromatic and aliphatic groups in its structure suggests potential versatility in chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylaniline and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dimethylaniline is reacted with methylsulfonyl chloride under controlled temperature conditions to form the sulfonamide intermediate. This intermediate is then coupled with alanine under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Continuous monitoring and optimization of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The aromatic and aliphatic groups may also interact with various biological pathways, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)alanine
- N-(2,6-Dimethylphenyl)-N-(methylsulfonyl)alanine
- N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine
Uniqueness
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-9(2)11(7-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMDMIADHZPOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(C)C(=O)O)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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